3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
Description
Structural Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmaceutical design due to their ubiquity in biological systems and their capacity to mimic endogenous molecules. These structures feature at least one heteroatom—commonly nitrogen, oxygen, or sulfur—embedded within a cyclic framework, conferring unique electronic and steric properties. Aromatic heterocycles, such as pyridine, pyrrole, and thiophene, exhibit enhanced stability through delocalized π-electron systems, enabling interactions with biological targets like enzymes, receptors, and nucleic acids.
The incorporation of heteroatoms allows for precise modulation of physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity. For instance, nitrogen-containing heterocycles often participate in critical hydrogen-bonding interactions with active sites of enzymes, while sulfur atoms contribute to hydrophobic interactions and redox activity. Statistical analyses reveal that over 85% of biologically active compounds, including FDA-approved drugs, contain at least one heterocyclic moiety. Notable examples include penicillin (β-lactam ring), caffeine (purine scaffold), and antiviral agents like remdesivir (1,2,4-triazole).
Triazolothiadiazines, which combine triazole and thiadiazine rings, exemplify the strategic fusion of heterocyclic systems. The triazole ring’s nitrogen-rich structure enhances binding affinity, while the thiadiazine component introduces conformational flexibility and sulfur-mediated reactivity. This synergy enables the development of compounds with tailored pharmacokinetic profiles and target specificity.
Role of Triazolothiadiazine Scaffolds in Drug Discovery
Triazolothiadiazine derivatives have emerged as privileged scaffolds in drug discovery due to their broad-spectrum bioactivity and structural adaptability. These compounds exhibit diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. Their mechanism of action often involves interference with critical cellular processes, such as enzyme inhibition, DNA intercalation, or modulation of signaling pathways.
For example, triazolothiadiazines bearing substituents like methoxyphenyl or isopropyl groups demonstrate enhanced antiproliferative activity against cancer cell lines. The methoxy group’s electron-donating effects improve binding to hydrophobic pockets in target proteins, while bulky substituents like isopropyl optimize steric interactions. Additionally, the planar aromatic system of the triazole ring facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in acetylcholinesterase and alkaline phosphatase inhibition studies.
The scaffold’s synthetic versatility further underscores its utility. Modifications at the 3- and 6-positions of the triazolothiadiazine core allow for systematic structure-activity relationship (SAR) studies. For instance, introducing electron-withdrawing groups at position 3 enhances antibacterial efficacy, whereas hydrophobic substituents at position 6 improve blood-brain barrier penetration. Such tunability positions triazolothiadiazines as a pipeline for novel therapeutics targeting resistant pathogens and complex diseases.
Historical Development of Triazolo[3,4-b]thiadiazine Derivatives
The synthesis of triazolothiadiazines dates to the mid-20th century, with early methodologies relying on cyclocondensation reactions between triazole thiols and α-halocarbonyl compounds. A landmark advancement involved the use of 4-amino-5-mercapto-1,2,4-triazole as a precursor, which reacts with phenacyl bromides to form the triazolothiadiazine core. Subsequent innovations introduced multi-component reactions, such as the Mannich reaction, enabling rapid diversification of substituents.
Recent decades have witnessed the integration of catalytic systems and green chemistry principles. For instance, indium chloride (InCl₃) catalyzes one-pot syntheses of triazolothiadiazines from carboxylic acids, thiocarbohydrazides, and α-haloketones, achieving high yields under mild conditions. X-ray crystallography and 2D NMR spectroscopy have further elucidated tautomeric equilibria and conformational dynamics, critical for rational drug design.
The compound 3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-triazolo[3,4-b]thiadiazine exemplifies modern synthetic achievements. Its methoxyphenyl and isopropyl groups were strategically incorporated to enhance aromatic stacking and lipophilicity, respectively, based on SAR trends observed in earlier derivatives. Docking studies reveal that these substituents facilitate optimal interactions with epidermal growth factor receptor (EGFR) kinases, underscoring the compound’s potential as an anticancer agent.
Table 1: Key Milestones in the Development of Triazolothiadiazine Derivatives
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C14H18N4OS/c1-10(2)17-8-18-13(15-16-14(18)20-9-17)11-6-4-5-7-12(11)19-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
SZDNXBQQSVCOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CN2C(=NN=C2SC1)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazole with α-Halo Carbonyl Compounds
General Methodology
The most widely reported route involves cyclocondensation between 4-amino-3-mercapto-5-(propan-2-yl)-1,2,4-triazole (1 ) and 2-methoxyphenylglyoxal (2 ) under acidic or basic conditions. This method leverages the nucleophilic thiol and amino groups in 1 to react with the electrophilic carbonyl group in 2 , forming the triazolo[3,4-b]thiadiazine scaffold.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Catalyst: Triethylamine (Et₃N) or hydrochloric acid (HCl)
- Temperature: Reflux (78–80°C)
- Time: 5–7 hours
Example Protocol (Patent WO2008011045A2):
- Reactants:
- 4-Amino-3-mercapto-5-(propan-2-yl)-1,2,4-triazole (1.0 equiv)
- 2-Methoxyphenylglyoxal (1.1 equiv)
- Procedure:
- Dissolve reactants in ethanol (20 mL/mmol).
- Add Et₃N (0.1 mL/mmol) and reflux for 6 hours.
- Cool to room temperature; collect precipitate via filtration.
- Wash with cold ethanol and recrystallize from dimethylformamide (DMF)/ethanol.
Yield and Characterization:
Acid-Catalyzed Cyclization of Hydrazinyl-Thiadiazine Precursors
Alternative Pathway
A less common approach involves acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,5-thiadiazine derivatives (3 ) with orthoesters. While this method offers substrate flexibility, it is limited by lower yields (50–60%) and longer reaction times (>12 hours).
Reaction Conditions:
- Acid Catalyst: Conc. H₂SO₄ or p-toluenesulfonic acid (p-TsOH)
- Solvent: Acetic acid
- Temperature: 100–110°C
Example Protocol:
- Reactants:
- 2-Hydrazinyl-6-(propan-2-yl)-1,3,5-thiadiazine (1.0 equiv)
- Trimethyl orthoformate (2.0 equiv)
- Procedure:
- Mix reactants in acetic acid (10 mL/mmol).
- Add p-TsOH (0.2 equiv) and heat at 110°C for 12 hours.
- Quench with ice water; extract with ethyl acetate.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate).
Yield and Challenges:
Microwave-Assisted Synthesis
Enhanced Efficiency
Recent advancements employ microwave irradiation to accelerate cyclocondensation, reducing reaction times to 15–30 minutes. This method improves yields (85–90%) and minimizes side reactions.
Reaction Conditions:
- Power: 300 W
- Temperature: 120°C
- Solvent: Ethanol
Example Protocol:
- Reactants:
- 4-Amino-3-mercapto-5-(propan-2-yl)-1,2,4-triazole (1.0 equiv)
- 2-Methoxybenzaldehyde (1.05 equiv)
- Procedure:
- Irradiate mixture in a microwave reactor for 20 minutes.
- Cool and filter; recrystallize from ethanol.
Comparative Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6 hours | 20 minutes |
| Yield | 78% | 88% |
| Purity (HPLC) | 95% | 98% |
Regioselectivity and Mechanistic Insights
Chemical Reactions Analysis
Reaction Mechanism
Step 1: Nucleophilic Attack
The mercapto group (-SH) of the triazole derivative attacks the electrophilic α-carbon of the bielectrophile (e.g., ethyl bromoacetate), forming a thioether intermediate.
Step 2: Cyclization
The amino group (-NH₂) undergoes condensation with the carbonyl group of the intermediate, leading to ring closure and elimination of water. This forms the fused triazolo-thiadiazine core .
Step 3: Isomerization (if applicable)
In some cases, trans-stereoisomers formed during cyclization may isomerize to cis-stereoisomers under polar aprotic conditions (e.g., DMSO-d₆) .
Structural Analysis and Reactivity
The compound’s structure includes:
-
Core : Fused triazolo-thiadiazine ring system.
-
Substituents :
Physical and Chemical Properties :
-
Stability : Resistant to hydrolysis under standard conditions but may degrade under extreme pH/temperature.
-
Reactivity : Engages in substitution/condensation reactions at reactive sites (e.g., thione groups).
-
Characterization : Confirmed via NMR, IR, and crystallographic studies.
Comparison of Synthetic Routes
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine" is not available. However, the search results provide some information regarding the properties, synthesis, and activities of related compounds, which can be helpful.
Chemical and Structural Information
- Chemical Names and Identifiers The compound 3-(2-methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has the following identifiers:
- Synonyms The compound is also known as 5H-1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine, 6,7-dihydro-3-(2-methoxyphenyl)-6-(1-methylethyl)- .
- Related Structures The search results also mention other related compounds, such as N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide, which has a molecular formula of C19H22ClN5O3S and a molecular weight of 435.9 .
Pharmacological Activities of Related Triazoles
1,2,4-triazoles and triazolothiadiazines have a wide range of pharmacological activities :
- Antimicrobial Activity Several studies have reported the antibacterial and antifungal activities of triazole derivatives . For example, dihydroindeno and indeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized and showed inhibitory effects on bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as fungi such as A. niger and A. flavus .
- Thymidine Phosphorylase (TP) Inhibition Some 3-mercapto-1,2,4-triazole analogues and 1,2,4-triazolo[1,5-a][1,3,5]triazine derivatives have been evaluated as inhibitors of thymidine phosphorylase (TP) . These compounds showed potential inhibitory activity and angiogenic potential .
- Other Activities Triazole derivatives also exhibit anticancer, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities . They can also act as enzyme inhibitors, such as carbonic anhydrase inhibitors, cholinesterase inhibitors, and alkaline phosphatase inhibitors .
Synthetic Approaches
- Triazolothiadiazine Synthesis The review article by Ashraf et al. (2024) compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . This review focuses on the structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,5]thiadiazine derivatives .
Summary Table: Activities of Triazole Derivatives
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Anticancer Activity: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Anti-inflammatory Activity: The compound inhibits the production of inflammatory mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Properties :
- Molecular Weight : Estimated at ~345 g/mol (based on substituent contributions).
- Spectroscopy : Expected IR peaks for C=N (~1596 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹). The ¹H NMR would show signals for methoxy protons (~3.8 ppm), isopropyl methyl groups (~1.2–1.4 ppm), and aromatic protons (~6.8–7.5 ppm) .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
Anticancer Activity :
- Compound 113h (6-p-Cl-Ph) exhibits superior anticancer activity over unsubstituted phenyl analogs, highlighting the importance of electron-withdrawing groups at C-6 . The target compound’s isopropyl group may reduce activity due to lower electronic effects but could improve pharmacokinetic properties (e.g., metabolic stability).
Enzyme Inhibition :
- PDE4 inhibitors like 10 (6-aryl with methoxy/tetrahydrofuran groups) demonstrate that methoxy substitutions enhance selectivity for PDE4 isoforms . The target compound’s 2-methoxyphenyl group may similarly contribute to target affinity.
Biological Activity
3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives and features a unique thiadiazine core. Its molecular formula is C13H16N4OS, with a molecular weight of 276.36 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. In one study, various triazolethione derivatives were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, certain derivatives showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | <10 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have reported that similar triazole compounds exhibit moderate to strong activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from triazoles showed effective inhibition against these pathogens with varying MIC values .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC Value (µg/mL) |
|---|---|---|
| 3 | E. coli | 32 |
| 8 | S. aureus | 16 |
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies indicated that certain compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism through which they may exert protective effects in inflammatory diseases .
The biological activity of 3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cell division.
- Interaction with Receptors : The compound may interact with specific cellular receptors or signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazoles can modulate oxidative stress levels within cells, contributing to their anticancer and antimicrobial effects .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer properties. The study highlighted that modifications to the phenyl ring significantly affected the cytotoxicity profiles against various cancer cell lines. The most promising candidates were further tested in vivo to assess their therapeutic efficacy and safety profiles .
Q & A
Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclization : Reacting 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiols with chloroacetate derivatives under basic conditions (e.g., sodium hydride in toluene) to form the triazolo-thiadiazine core .
- Functionalization : Introducing the 2-methoxyphenyl and isopropyl groups via nucleophilic substitution or coupling reactions. Purity is ensured using HPLC (>98%) and structural confirmation via H NMR and IR spectroscopy .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time to enhance yields (reported range: 45–72%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : H NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy singlet at δ 3.8 ppm) and IR (C-N stretch at ~1600 cm) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- X-ray Crystallography : For absolute conformation (e.g., dihedral angles between triazole and thiadiazine rings, as seen in related analogs) .
Q. What are the preliminary biological screening methods for this compound?
- Methodological Answer :
- In Vitro Assays : Test antifungal activity against Candida albicans using broth microdilution (MIC values), referencing fluconazole as a control .
- Enzyme Inhibition : Evaluate 14-α-demethylase (CYP51) inhibition via UV-Vis spectroscopy, monitoring lanosterol demethylation .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of antifungal activity?
- Methodological Answer :
- Target Selection : Dock the compound into the active site of 14-α-demethylase (PDB: 3LD6) using AutoDock Vina .
- Key Interactions : Identify hydrogen bonds between the methoxy group and Tyr118, and hydrophobic interactions of the isopropyl group with Leu121. Compare binding energies (ΔG) to known inhibitors .
- Validation : Correlate docking scores with experimental MIC values; discrepancies may suggest off-target effects .
Q. What strategies resolve contradictions in synthetic yields across studies?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). For example, increasing NaH from 1.2 to 2.0 eq. improved yields by 15% in related triazolo-thiadiazines .
- Purification Refinement : Replace column chromatography with recrystallization (e.g., ethanol/water) to reduce losses .
- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., uncyclized thiols) and adjust reaction stoichiometry .
Q. How do salt forms impact pharmacokinetic properties?
- Methodological Answer :
- Salt Preparation : React the carboxylic acid derivative (if present) with inorganic bases (e.g., NaOH) or organic amines (e.g., piperazine) in ethanol .
- Property Evaluation : Use SwissADME to predict logP (lipophilicity), aqueous solubility, and BBB permeability. Sodium salts typically show 2–3-fold higher solubility than free acids .
- In Vivo Correlation : Compare plasma half-life (t) and AUC in rodent models for free acid vs. sodium salt forms .
Q. What computational methods predict regioselectivity in heterocyclic ring formation?
- Methodological Answer :
- DFT Calculations : Calculate Gibbs free energy barriers for competing cyclization pathways (e.g., thiadiazine vs. alternative isomers). Basis sets like B3LYP/6-31G* are commonly used .
- Kinetic Modeling : Simulate reaction trajectories using software like Gaussian to identify rate-determining steps (e.g., nucleophilic attack vs. ring closure) .
- Experimental Validation : Compare predicted dominant products with HPLC-MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
